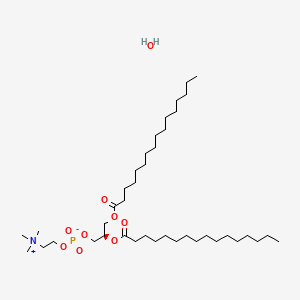

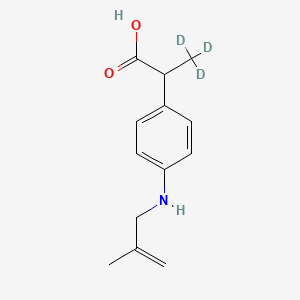

![molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0](/img/structure/B589491.png)

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

カタログ番号 B589491

CAS番号:

1330169-92-0

分子量: 295.331

InChIキー: DEXXSYVEWAYIGZ-ALIZGMTFSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

This compound is an intermediate in the synthesis of Rivaroxaban , a highly selective anticoagulant . It is also known as 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3-morpholinone .

Synthesis Analysis

The synthesis of this compound involves two methods . Both methods involve the condensation of different compounds to form an intermediate compound, followed by deprotection to yield the final product . These methods are characterized by mild reaction conditions, convenient operations, facilitated purification, reduced production costs, and environmental friendliness .Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O4 . It has a mono-isotopic mass of 327.098572 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and deprotection . These reactions are part of the process of synthesizing Rivaroxaban, an anticoagulant .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.77 . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用

Synthesis and Pharmaceutical Applications

- A study by Mali et al. (2015) describes an efficient process for producing rivaroxaban, an anticoagulant agent, which involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline. This process includes the use of compounds structurally similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, showcasing its role in pharmaceutical manufacturing (Mali et al., 2015).

Potential Psychotropic Drug Applications

- Research by Kruszyński et al. (2001) explores derivatives of 3-amino-2-oxazolidinone, similar to the compound , which have potential as psychotropic drugs. Preliminary clinical data indicated antidepressive activity in humans, suggesting a potential application in mental health treatments (Kruszyński et al., 2001).

Antibacterial Agent Research

- Zurenko et al. (1996) investigated oxazolidinones, chemically related to the compound in focus, for their antibacterial properties. This research highlights the potential of such compounds in developing novel antibacterial agents (Zurenko et al., 1996).

Synthetic Methodology for Antibacterial Agents

- A study by Zhou Wei-cheng (2006) on the synthesis of oxazolidinone derivatives, similar to the compound of interest, explored their structure-activity relationship. This research is significant for understanding the synthetic pathways and potential antibacterial applications of such compounds (Zhou Wei-cheng, 2006).

Non-Proteinogenic Amino Acid Synthesis

- Wee and Mcleod (2003) conducted research on the stereoselective synthesis of nonproteinogenic amino acids using compounds structurally similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. This study is vital for understanding the synthetic applications of such compounds in biochemistry (Wee & Mcleod, 2003).

Solvate Structure Analysis

- Mazur et al. (2003) analyzed the structures of solvates of a compound similar to the one , providing insights into the molecular interactions and crystal structures relevant to pharmaceutical formulation and synthesis (Mazur et al., 2003).

Antitumor and Anti-HIV Research

- Chaimbault et al. (1999) investigated oxazolidines and oxazolidinones derivatives, chemically related to the compound of interest, for their potential antitumor and anti-HIV activities. This highlights the compound's potential in the development of novel therapeutic agents (Chaimbault et al., 1999).

Chemical Development and Drug Synthesis

- Hoekstra et al. (1997) described the development of a manufacturing process for an anticonvulsant drug using a chiral alkylation method that involves compounds similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. This research provides insights into the process development and synthesis of pharmaceutical compounds (Hoekstra et al., 1997).

将来の方向性

特性

IUPAC Name |

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXXSYVEWAYIGZ-ALIZGMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 | |

Synthesis routes and methods

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

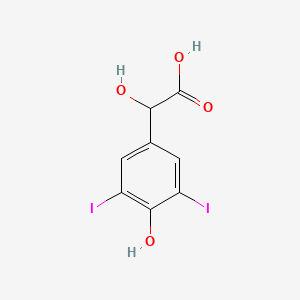

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)

![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

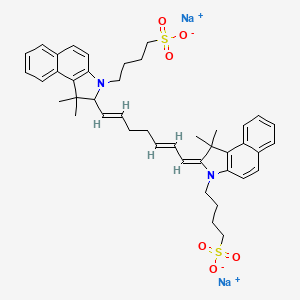

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)